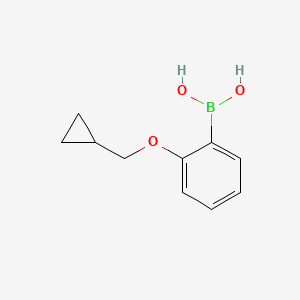

2-(Cyclopropylmethoxy)phenylboronic acid

Description

2-(Cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative featuring a cyclopropylmethoxy substituent at the ortho position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate intermediates with transition metals like palladium . The cyclopropylmethoxy group imparts unique steric and electronic properties, enhancing solubility in organic solvents while maintaining reactivity for diverse synthetic applications, including pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFQJSWJLZPMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400746 | |

| Record name | 2-(Cyclopropylmethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050510-36-5 | |

| Record name | 2-(Cyclopropylmethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Cyclopropylmethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-(Cyclopropylmethoxy)phenylboronic acid can be synthesized through various methods, including Suzuki-Miyaura coupling reactions and Negishi cross-coupling reactions . These reactions involve the formation of a carbon-carbon bond between the boronic acid and another organic molecule, allowing for the incorporation of the 2-(cyclopropylmethoxy)phenyl moiety into complex organic structures . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere, such as nitrogen or argon .

Chemical Reactions Analysis

2-(Cyclopropylmethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form boron-containing hydrides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and other complex organic molecules .

Scientific Research Applications

2-(Cyclopropylmethoxy)phenylboronic acid has diverse applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: The compound’s structural features make it a potential bioisostere for other functional groups in bioactive molecules, which can be used to modify existing drugs or create new therapeutic agents.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in various chemical and biological applications . This reactivity is leveraged in coupling reactions, where the boronic acid group transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of boronic acids are heavily influenced by substituent type, position, and electronic nature. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., BB-6924, 2,4-dichloro analog) increase reactivity by stabilizing transition states in cross-couplings .

- Electron-Donating Groups (EDGs): The cyclopropylmethoxy group in the parent compound reduces electrophilicity compared to EWGs but improves lipophilicity, aiding membrane permeability in drug candidates .

- Steric Effects: Bulky substituents like cyclopropylmethoxy at ortho positions can hinder coupling efficiency but enhance selectivity for less sterically crowded reaction sites .

Stability and Handling

- Free Boronic Acids vs. Pinacol Esters: Pinacol esters (e.g., 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-dioxaborolane in ) exhibit superior stability and shelf life compared to free boronic acids, making them preferable for long-term storage .

- Solubility: Cyclopropylmethoxy derivatives generally show better solubility in organic solvents (e.g., THF, DCM) than non-substituted analogs like PBA, facilitating reactions in non-polar media .

Research Findings and Mechanistic Insights

- Cross-Coupling Efficiency: Studies indicate that EWGs (Cl, F) accelerate oxidative addition in palladium-catalyzed reactions, whereas EDGs (cyclopropylmethoxy) may slow this step but improve transmetallation efficiency .

- Steric vs. Electronic Trade-offs: Multi-substituted analogs (e.g., 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid, BB-4352) face steric challenges but enable precise regioselectivity in complex molecule synthesis .

Biological Activity

2-(Cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropylmethoxy substitution on the phenyl ring, may exhibit various pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of 2-(Cyclopropylmethoxy)phenylboronic acid is C10H13BO3. Its structure features a boron atom bonded to a phenyl group, which is further substituted with a cyclopropylmethoxy group. This specific substitution pattern is believed to influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenylboronic acid derivatives, including 2-(Cyclopropylmethoxy)phenylboronic acid. Research indicates that phenylboronic acids can act as inhibitors against various bacterial enzymes, particularly serine β-lactamases (SBLs), which are responsible for antibiotic resistance in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Mechanism of Action : The compound exhibits its antimicrobial effects by inhibiting the activity of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics such as meropenem. The fractional inhibitory concentration index (FICI) tests have shown that certain derivatives can synergistically protect β-lactams from hydrolysis by these enzymes .

- Case Studies : In vitro studies demonstrated that 2-(Cyclopropylmethoxy)phenylboronic acid derivatives effectively inhibited SBLs at low micromolar concentrations, with some compounds showing FICI values significantly below the threshold of 0.5 when tested against clinical strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

- Serine β-Lactamases : The binding affinity of 2-(Cyclopropylmethoxy)phenylboronic acid to class A and C β-lactamases was assessed using molecular docking and enzyme kinetics. Results indicated that this compound could serve as a scaffold for developing new SBL inhibitors .

- Cyclic AMP Modulation : Although less explored, preliminary findings suggest that boronic acids may influence cyclic AMP levels in certain cellular contexts, potentially affecting signaling pathways related to various physiological processes .

Comparative Analysis of Related Compounds

To illustrate the unique properties of 2-(Cyclopropylmethoxy)phenylboronic acid, a comparison with structurally similar compounds is provided in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid | C10H13BO3 | Different position of substituents |

| 4-Methylphenylboronic acid | C7H9BO3 | Simpler structure without cyclopropane |

| 2-(Methoxy)-5-methylphenylboronic acid | C10H13BO3 | Features a methoxy instead of cyclopropane |

Pharmacokinetics and Toxicity

The pharmacokinetic profile and safety considerations for 2-(Cyclopropylmethoxy)phenylboronic acid are critical for its development as a therapeutic agent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.